3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride
CAS No.: 1219979-42-6
Cat. No.: VC2687744
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride - 1219979-42-6](/images/structure/VC2687744.png)
Specification
CAS No. | 1219979-42-6 |
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Molecular Formula | C15H24ClNO |
Molecular Weight | 269.81 g/mol |
IUPAC Name | 3-(2-tert-butyl-4-methylphenoxy)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C15H23NO.ClH/c1-11-5-6-14(13(9-11)15(2,3)4)17-12-7-8-16-10-12;/h5-6,9,12,16H,7-8,10H2,1-4H3;1H |
Standard InChI Key | XCFWNXCUHKNUHB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl |
Canonical SMILES | CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride consists of:
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A pyrrolidine ring, a five-membered heterocyclic amine.
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A phenoxy group attached to the pyrrolidine ring via an ether bond.
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Substituents on the phenoxy group: a tert-butyl group at the 2-position and a methyl group at the 4-position.
The hydrochloride form introduces a chloride ion, balancing the positive charge on the nitrogen atom in the pyrrolidine ring.
Representation in Chemical Notation
The compound can be represented using several chemical notations:
Synthesis Pathways
General Synthetic Approach
The synthesis of 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride involves:
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Formation of the phenoxy precursor by introducing tert-butyl and methyl groups onto a phenol derivative.
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Coupling of the phenoxy group with pyrrolidine through an etherification reaction.
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Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions
Typical reaction conditions include:
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Use of solvents such as dichloromethane or ethanol for etherification.
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Catalysts like potassium carbonate or sodium hydride for deprotonation.
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Acidification with HCl gas or aqueous HCl to form the hydrochloride salt.
Challenges in Synthesis
Challenges include controlling regioselectivity during substitution on the phenol ring and ensuring high yields during coupling reactions.
Applications in Research
Pharmaceutical Research
Compounds containing pyrrolidine rings often exhibit biological activity, making them candidates for drug development. The presence of bulky substituents like tert-butyl can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Chemical Probes
The compound's structure suggests potential use as a chemical probe for studying biological pathways involving ether-linked aromatic compounds.
Analytical Methods for Characterization
Characterization of this compound involves various analytical techniques:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides insights into the structural arrangement of atoms within the molecule:
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Proton NMR (H NMR) identifies hydrogen environments.
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Carbon NMR (C NMR) reveals carbon skeleton details.
Mass Spectrometry (MS)
Mass spectrometry confirms molecular weight and fragmentation patterns, aiding in structural elucidation.
Infrared Spectroscopy (IR)
IR spectroscopy identifies functional groups through characteristic absorption bands:
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C-H stretching (alkyl groups).
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C-O stretching (ether bond).
High Performance Liquid Chromatography (HPLC)
HPLC ensures purity and quantifies the compound in mixtures.
Data Tables
The following table summarizes key data for 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride:
Property | Value |
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Molecular Formula | C₁₅H₂₄ClNO |
Molecular Weight | 269.81 g/mol |
IUPAC Name | 3-(2-tert-butyl-4-methylphenoxy)pyrrolidine;hydrochloride |
CAS Number | Not explicitly reported |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
Toxicological Profile
While specific toxicological data for this compound is limited, general precautions should be observed:
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Avoid inhalation or ingestion.
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Use personal protective equipment (PPE) when handling.
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Dispose of waste according to local regulations.
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